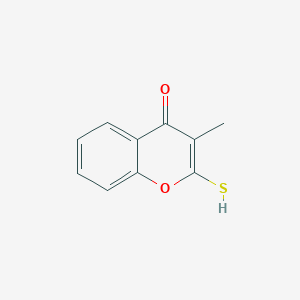![molecular formula C14H18N2O2 B8292230 [3-(2-Amino-ethyl)-1H-indol-5-yl]-acetic acid ethyl ester](/img/structure/B8292230.png)
[3-(2-Amino-ethyl)-1H-indol-5-yl]-acetic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Amino-ethyl)-1H-indol-5-yl]-acetic acid ethyl ester: is a synthetic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a precursor in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Amino-ethyl)-1H-indol-5-yl]-acetic acid ethyl ester typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a Mannich reaction, where the indole is reacted with formaldehyde and a secondary amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the aminoethyl group, leading to the formation of N-oxides or imines.
Reduction: Reduction reactions can convert the ester group to an alcohol or the indole nitrogen to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxides, imines
Reduction: Alcohols, amines
Substitution: Substituted indole derivatives
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound serves as a precursor in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology:
Biological Studies: It is used in studies to understand the biological activity of indole derivatives and their interactions with various biological targets.
Medicine:
Therapeutic Potential: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry:
Agriculture: Indole derivatives are known for their role in plant growth regulation, and this compound may be explored for similar applications.
Mécanisme D'action
The mechanism of action of [3-(2-Amino-ethyl)-1H-indol-5-yl]-acetic acid ethyl ester involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant or anxiolytic effects. Additionally, its interaction with enzymes involved in cell proliferation can contribute to its anticancer properties.
Comparaison Avec Des Composés Similaires
Tryptamine: A naturally occurring compound with a similar aminoethyl group attached to the indole ring.
Serotonin: A neurotransmitter derived from tryptamine with an additional hydroxyl group.
Indole-3-acetic acid: A plant hormone with a carboxylic acid group instead of an ester.
Uniqueness:
Structural Features: The presence of both an aminoethyl group and an ester group in [3-(2-Amino-ethyl)-1H-indol-5-yl]-acetic acid ethyl ester makes it unique compared to other indole derivatives.
Biological Activity: Its specific interactions with molecular targets and potential therapeutic applications distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C14H18N2O2 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
ethyl 2-[3-(2-aminoethyl)-1H-indol-5-yl]acetate |
InChI |
InChI=1S/C14H18N2O2/c1-2-18-14(17)8-10-3-4-13-12(7-10)11(5-6-15)9-16-13/h3-4,7,9,16H,2,5-6,8,15H2,1H3 |
Clé InChI |
WWQPCCHDVAFCQN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC2=C(C=C1)NC=C2CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(4,5-Dichloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol](/img/structure/B8292189.png)




![3-[(Biphenyl-4-carbonyl)-amino]-2-hydroxy-benzoic acid methyl ester](/img/structure/B8292222.png)


![3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester](/img/structure/B8292256.png)

